molecular formula C20H14ClFN4O2 B2582521 5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide CAS No. 1251705-29-9

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide

Cat. No.: B2582521
CAS No.: 1251705-29-9
M. Wt: 396.81
InChI Key: QGDLWNDDOWTXLG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields This compound features a brominated indoline core, which is further functionalized with a propionyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Acylation: The propionyl group can be introduced via Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamidation: The sulfonamide group can be introduced by reacting the intermediate with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms or reduce the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe to study biological processes involving brominated compounds and sulfonamides.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the sulfonamide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-bromo-4-methylphenyl)-2-furamide: Another brominated compound with a similar structure but different functional groups.

    2-bromo-4-methylphenyl sulfonamide: Lacks the indoline and propionyl groups, making it less complex.

    N-(2-bromo-4-methylphenyl)-1-propionylindoline: Similar but without the sulfonamide group.

Uniqueness

5-bromo-N-(2-bromo-4-methylphenyl)-1-propionylindoline-6-sulfonamide is unique due to the combination of brominated indoline, propionyl, and sulfonamide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-8-12(3-5-16(15)22)11-24-18(27)10-19-25-26-20(28-19)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLWNDDOWTXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)CC(=O)NCC4=CC(=C(C=C4)F)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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